molecular formula C17H13FN2OS B12016030 1-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde CAS No. 618101-60-3

1-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B12016030
CAS No.: 618101-60-3
M. Wt: 312.4 g/mol
InChI Key: JJTSDRKXQLDNEO-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde is a complex organic compound characterized by the presence of fluorine, sulfur, and pyrazole moieties

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-fluorobenzaldehyde with 4-(methylthio)phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the aldehyde group to an alcohol.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action at the molecular level.

    Industrial Applications: It serves as an intermediate in the synthesis of various fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde can be compared with similar compounds such as:

    1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde: Lacks the methylthio group, which may affect its chemical reactivity and biological activity.

    1-(4-Methylthio)phenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde: Lacks the fluorine atom, potentially reducing its binding affinity to molecular targets.

    1-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-methanol:

The uniqueness of this compound lies in the combination of fluorine and methylthio groups, which confer distinct chemical and biological properties.

Properties

CAS No.

618101-60-3

Molecular Formula

C17H13FN2OS

Molecular Weight

312.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-(4-methylsulfanylphenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C17H13FN2OS/c1-22-16-8-2-12(3-9-16)17-13(11-21)10-20(19-17)15-6-4-14(18)5-7-15/h2-11H,1H3

InChI Key

JJTSDRKXQLDNEO-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)F

Origin of Product

United States

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